molecular formula C5H8N4O B1331877 1-methyl-1H-pyrazole-3-carbohydrazide CAS No. 304665-45-0

1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No. B1331877
M. Wt: 140.14 g/mol
InChI Key: VHRVJYZZWNADNS-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-3-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The carbohydrazide moiety attached to the pyrazole ring indicates the presence of a hydrazine group bonded to a carbonyl group, which can contribute to the compound's reactivity and potential biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazides with various reagents to introduce different functional groups. For instance, the synthesis of 1-methyl-pyrazole-3-carboxylic acid, a related compound, was achieved using 3-methylpyrazole as a starting material through a two-step reaction involving oxidation and methylation, yielding a total of 32.2% . Similarly, other pyrazole derivatives have been synthesized and characterized by techniques such as FT-IR, NMR, mass spectrometry, and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by single-crystal X-ray diffraction studies. For example, the crystal structure of a pyrazole derivative was determined, revealing a monoclinic space group with specific unit cell parameters . The dihedral angles between the pyrazole and other rings in the structure, such as thiophene or phenyl rings, can confirm the conformation of the molecule . Additionally, DFT calculations and vibrational spectroscopy are used to optimize molecular geometries and investigate electronic structures .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to their functional groups. The presence of the carbohydrazide group can lead to reactivity with other chemical species, potentially forming new compounds or exhibiting biological activities. For instance, the synthesis of substituted pyrazoly 1,3,4-oxadiazole derivatives involved the reaction of pyrazole-5-carbohydrazide with substituted benzoic acid . The reactivity of these compounds can be influenced by the substituents on the benzene rings, affecting their absorption and fluorescence characteristics .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied using various analytical techniques. Thermal analysis can provide information on the thermal stability of the compounds . Spectral characterization, including FT-IR, NMR, and UV-visible spectra, helps in understanding the electronic transitions and functional groups present in the molecule . Theoretical studies, such as DFT calculations, can predict the polarizability and hyperpolarizability, which are related to the nonlinear optical properties of the compounds . Additionally, molecular docking studies can suggest potential biological activities by simulating the interaction of the compound with biological targets .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
    • Pyrazole derivatives, such as 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide, have shown significant cell apoptosis and potent antitumor activity .
    • The methods of application or experimental procedures involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
    • The outcomes obtained include the synthesis of bioactive chemicals and reactions in various media .
  • Cancer Therapeutics

    • Pyrazole biomolecules have been used in the design and discovery of cancer therapeutics .
    • Compound 5, a pyrazole derivative, displayed significant cell apoptosis and potent antitumor activity with growth inhibitory properties (IC50 = 49.85 μM) .
    • The methods of application involve the preparation of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide and screening for antitumor activity .
    • The outcomes obtained include significant cell apoptosis and potent antitumor activity .
  • Nonlinear Optical Properties

    • Pyrazole analogues are used in the study of linear and nonlinear optical properties .
    • The methods of application involve first-principles calculations based on density functional theory .
    • The outcomes obtained include the successful study of the linear and nonlinear optical properties of four pyrazole analogues .
  • Pharmaceutical Interest

    • Pyrazole derivatives, including carbohydrazide moieties, have significant pharmaceutical interest .
    • They are known as useful building blocks for the synthesis of a variety of heterocyclic rings . A large number of heterocyclic carbohydrazides and their derivatives are reported to exhibit significant biological activities .
    • The methods of application involve the synthesis of various pyrazole derivatives containing carbohydrazide moieties .
    • The outcomes obtained include the synthesis of a variety of heterocyclic rings with significant biological activities .
  • Cancer Cell Growth Inhibition

    • Some 1H-pyrazole-5-carbohydrazide derivatives can inhibit the growth of A549 cells in dosage-dependent and time-dependent manners .
    • The methods of application involve the preparation of 1H-pyrazole-5-carbohydrazide derivatives and screening for their ability to inhibit cancer cell growth .
    • The outcomes obtained include the inhibition of the growth of A549 cells .
  • Synthesis of Heterocycles

    • Pyrazole derivatives are used in the synthesis of heterocycles .
    • The methods of application involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
    • The outcomes obtained include the synthesis of heterocycles .
  • Agrochemistry

    • Pyrazoles have applications in agrochemistry .
    • They are used as scaffolds in the synthesis of bioactive chemicals .
    • The methods of application involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
    • The outcomes obtained include the synthesis of bioactive chemicals and reactions in various media .
  • Coordination Chemistry

    • Pyrazoles are used in coordination chemistry .
    • They are used as ligands to form complexes with metals .
    • The methods of application involve the synthesis of pyrazole derivatives and their coordination with metals .
    • The outcomes obtained include the formation of metal complexes .
  • Organometallic Chemistry

    • Pyrazoles have applications in organometallic chemistry .
    • They are used as ligands to form organometallic compounds .
    • The methods of application involve the synthesis of pyrazole derivatives and their coordination with organometallic compounds .
    • The outcomes obtained include the formation of organometallic compounds .
  • Enzyme Inhibition

    • Some pyrazole derivatives can inhibit enzymes such as α-Glucosidase and α-Amylase .
    • The methods of application involve the preparation of pyrazole derivatives and screening for their ability to inhibit enzymes .
    • The outcomes obtained include the inhibition of enzymes .

Safety And Hazards

1-Methyl-1H-pyrazole-3-carbohydrazide is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 .

properties

IUPAC Name

1-methylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-3-2-4(8-9)5(10)7-6/h2-3H,6H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRVJYZZWNADNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359277
Record name 1-methyl-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrazole-3-carbohydrazide

CAS RN

304665-45-0
Record name 1-methyl-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Wang, F Xu, G Yu, J Shi, C Li, A Dai, Z Liu… - Chemistry Central …, 2017 - Springer
Background The diacylhydrazine derivatives have attracted considerable attention in recently years due to their simple structure, low toxicity, and high insecticidal selectivity. As well as 3…
Number of citations: 19 link.springer.com

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